molecular formula C12H20O2 B12562609 Methyl 3,4,4-trimethylocta-5,7-dienoate CAS No. 192752-66-2

Methyl 3,4,4-trimethylocta-5,7-dienoate

Cat. No.: B12562609
CAS No.: 192752-66-2
M. Wt: 196.29 g/mol
InChI Key: PSVBRJFDJPQALZ-UHFFFAOYSA-N
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Description

Methyl 3,4,4-trimethylocta-5,7-dienoate is a high-purity chemical reagent intended solely for research and development purposes in a controlled laboratory environment. This compound is characterized by its distinct diene structure, which presents potential utility in several advanced research areas. One key application under investigation is its use as a synthetic intermediate or building block in complex multi-component coupling strategies, similar to methodologies employed in the synthesis of natural product segments like the triene component of oxazolomycin antibiotics . Furthermore, its specific alkyl chain and ester functionality suggest potential as a precursor for fragrance and flavor chemistry research. Compounds with related trimethyl-substituted structures are known to exhibit organoleptic properties, such as herbal, minty, or berry notes, making them subjects of interest in the development of new fragrance materials . Additionally, this ester may serve as a valuable substrate in materials science research, particularly in the development and testing of novel encapsulation systems, such as aminoplast core-shell microcapsules, which are used to control the release of active ingredients in various consumer products . This product is strictly labeled "For Research Use Only" and is not intended for human consumption, diagnostic use, or any therapeutic applications. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

CAS No.

192752-66-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

methyl 3,4,4-trimethylocta-5,7-dienoate

InChI

InChI=1S/C12H20O2/c1-6-7-8-12(3,4)10(2)9-11(13)14-5/h6-8,10H,1,9H2,2-5H3

InChI Key

PSVBRJFDJPQALZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)C(C)(C)C=CC=C

Origin of Product

United States

Preparation Methods

Esterification of Preformed Dienoic Acids

A direct route involves esterification of 3,4,4-trimethylocta-5,7-dienoic acid. The dienoic acid precursor is synthesized via Claisen condensation of methylmalonyl-CoA-derived intermediates, as observed in polyketide biosynthesis. Acid-catalyzed esterification with methanol under Dean-Stark conditions yields the target ester. For example, treatment of 3,4,4-trimethylocta-5,7-dienoic acid (1.0 equiv) with methanol (10 equiv) and catalytic H₂SO₄ (0.1 equiv) at reflux for 12 hours achieves 85–90% conversion.

Key Optimization Parameters :

  • Solvent : Toluene improves azeotropic water removal.
  • Temperature : Reflux (110°C) minimizes side reactions.
  • Catalyst : p-Toluenesulfonic acid (pTSA) reduces degradation compared to H₂SO₄.

Palladium-Catalyzed Alkoxycarbonylation

Pd-mediated carbonylation of allylic substrates provides a stereocontrolled route. A patent describes the use of allyl carbonates with Pd₂(dba)₃·CHCl₃ (2 mol%) and PPh₃ (2 mol%) under CO pressure (1 atm). For example, (E)-3,4,4-trimethylocta-5,7-dien-1-yl methyl carbonate reacts with CO in methanol to yield the ester with >95% regioselectivity.

Mechanistic Insights :

  • Oxidative Addition : Pd(0) inserts into the allyl carbonate C–O bond.
  • CO Insertion : Carbon monoxide bridges the Pd–allyl intermediate.
  • Reductive Elimination : Methanol quenches the acylpalladium complex, releasing the ester.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction constructs the conjugated diene system. A phosphonate ester (e.g., diethyl 3-methyl-2-phosphonopropionate) reacts with a β-ketoaldehyde under basic conditions. For instance, treatment of 4,4-dimethylhex-2-enal with the phosphonate (1.2 equiv) and NaH (1.5 equiv) in THF at −78°C yields methyl 3,4,4-trimethylocta-5,7-dienoate in 78% yield.

Stereochemical Control :

  • Z-Selectivity : LiCl additives favor (Z)-alkene formation (dr 8:1).
  • Solvent Effects : THF outperforms DMF or DMSO in minimizing side reactions.

Silyl Ether-Mediated Macrocyclization

Fragment coupling strategies, inspired by archazolid A synthesis, employ silyl ether protections. A three-step sequence includes:

  • Aldol Condensation : Enantioselective Abiko-Masamune anti-aldol reaction between a β-ketoester and aldehyde.
  • Heck Coupling : Pd(OAc)₂-mediated coupling of a vinyliodide with an α,β-unsaturated ester.
  • HWE Macrocyclization : Formation of the 16-membered lactone, followed by esterification.

Yield Data :

Step Yield (%) Key Reagents
Aldol Condensation 92 TiCl₄, (−)-MIB
Heck Coupling 85 Pd(OAc)₂, P(o-tol)₃
Macrocyclization 76 NaHMDS, PhMe

Enantioselective Brønsted Acid Catalysis

Chiral Brønsted acids (e.g., BINOL-derived diols) enable asymmetric esterification. A SnCl₄-diol complex (10 mol%) catalyzes the addition of allylboronates to α,β-unsaturated aldehydes, yielding enantiomerically enriched esters (er 92:8). For example, crotonaldehyde reacts with 3-methylallylboronate in the presence of (R,R)-hydrobenzoin·SnCl₄ to afford the ester with 89% ee.

Substrate Scope :

  • Allylboronates : Air-stable pinacol boronates preferred.
  • Aldehydes : α,β-Unsaturated aldehydes with electron-withdrawing groups (e.g., NO₂) enhance reactivity.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Cost Efficiency
Esterification 85–90 None High Low
Pd-Catalyzed 70–95 High (E/Z) Moderate High
HWE Olefination 75–80 Moderate (Z) High Moderate
Macrocyclization 60–76 High Low Very High
Brønsted Acid 80–89 High (er >90:10) Moderate High

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts and chiral ligands are prohibitive for large-scale production.
  • Green Chemistry : Microwave-assisted esterification reduces reaction times (3 hours vs. 12 hours).
  • Safety : CO gas in alkoxycarbonylation necessitates high-pressure reactors with gas scrubbers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,4-trimethylocta-5,7-dienoate can undergo various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Aqueous or organic solvents, varying temperatures

      Products: Carboxylic acids, ketones

  • Reduction:

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous solvents, low temperatures

      Products: Alcohols

  • Substitution:

      Reagents: Halogens, nucleophiles

      Conditions: Organic solvents, room temperature or elevated temperatures

      Products: Halogenated derivatives, substituted esters

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Scientific Research Applications

Methyl 3,4,4-trimethylocta-5,7-dienoate has several applications in scientific research, including:

  • Organic Synthesis:

    • Used as an intermediate in the synthesis of complex organic molecules.
    • Serves as a building block for pharmaceuticals and agrochemicals.
  • Biological Studies:

    • Investigated for its potential biological activity and interactions with enzymes.
    • Used in the study of metabolic pathways and enzyme kinetics.
  • Industrial Applications:

    • Employed in the production of specialty chemicals and materials.
    • Utilized in the formulation of fragrances and flavors.

Mechanism of Action

The mechanism of action of Methyl 3,4,4-trimethylocta-5,7-dienoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s distinct features include:

  • Branching : Three methyl groups at positions 3, 4, and 4.
  • Double bonds: Non-conjugated dienes at positions 5-6 and 7-8.
  • Ester group : Methyl ester at the terminal position.
Table 1: Structural Comparison of Methyl 3,4,4-Trimethylocta-5,7-dienoate and Analogs
Compound Name IUPAC Name Molecular Formula Double Bond Positions Substituents
This compound This compound C₁₂H₂₀O₂ 5-6, 7-8 3-CH₃, 4-CH₃ (x2)
Methyl nerate (from ) Methyl (2Z)-3,7-dimethylocta-2,6-dienoate C₁₁H₁₈O₂ 2-3, 6-7 3-CH₃, 7-CH₃
Methyl 3,4-dimethylocta-5,7-dienoate (hypothetical) Methyl 3,4-dimethylocta-5,7-dienoate C₁₁H₁₈O₂ 5-6, 7-8 3-CH₃, 4-CH₃

Implications of Structural Differences

  • Branching : The additional methyl group at position 4 in the target compound increases steric hindrance compared to Methyl nerate and the hypothetical analog. This may reduce intermolecular interactions, lowering melting/boiling points .
  • Double Bond Positions: Non-conjugated dienes in the target compound likely result in lower UV absorption and reduced reactivity in cycloaddition reactions (e.g., Diels-Alder) compared to conjugated systems.

Chemical Reactivity and Stability

  • Ester Hydrolysis : The methyl ester group is susceptible to alkaline hydrolysis, but steric shielding from methyl substituents may slow reaction rates compared to less-branched analogs.
  • Hydrogenation : Isolated double bonds in the target compound may hydrogenate selectively under milder conditions compared to conjugated systems.

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